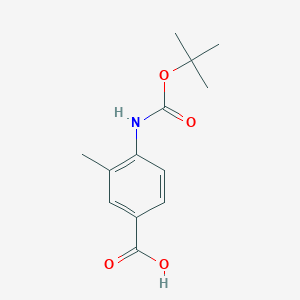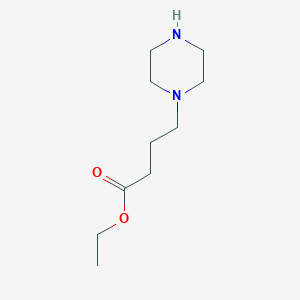
1-Piperazinebutanoic acid, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperazinebutanoic acid, ethyl ester is a chemical compound that belongs to the class of esters. Esters are organic compounds derived from carboxylic acids and alcohols. This particular compound features a piperazine ring, which is a six-membered heterocyclic structure containing two nitrogen atoms at opposite positions. The presence of the piperazine ring often imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Piperazinebutanoic acid, ethyl ester can be synthesized through various methods. One common approach involves the esterification of 1-piperazinebutanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the reaction of 1-piperazinebutanoic acid chloride with ethanol. This reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1-Piperazinebutanoic acid, ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield 1-piperazinebutanoic acid and ethanol. This reaction can be catalyzed by either acidic or basic conditions.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for converting esters to alcohols.
Substitution: Nucleophilic substitution reactions may use reagents such as sodium alkoxides or amines.
Major Products Formed
Hydrolysis: 1-Piperazinebutanoic acid and ethanol.
Reduction: 1-Piperazinebutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Piperazinebutanoic acid, ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Derivatives of this compound are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the production of specialty chemicals and as a building block for polymers and other materials.
Mechanism of Action
The mechanism of action of 1-piperazinebutanoic acid, ethyl ester depends on its specific application. In biological systems, the piperazine ring can interact with various molecular targets, such as enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to therapeutic effects. The exact pathways involved may vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
1-Piperazinebutanoic acid, ethyl ester can be compared with other similar compounds, such as:
1-Piperazinepropanoic acid, ethyl ester: This compound has a shorter carbon chain but similar chemical properties.
1-Piperazinepentanoic acid, ethyl ester: This compound has a longer carbon chain and may exhibit different solubility and reactivity.
1-Piperazinebutanoic acid, methyl ester: This compound has a different ester group, which can affect its physical and chemical properties.
The uniqueness of this compound lies in its specific combination of the piperazine ring and the butanoic acid ester group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-piperazin-1-ylbutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-2-14-10(13)4-3-7-12-8-5-11-6-9-12/h11H,2-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBLKVGMCKQAKDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCN1CCNCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80445016 |
Source


|
| Record name | 1-Piperazinebutanoic acid, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80445016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154938-42-8 |
Source


|
| Record name | 1-Piperazinebutanoic acid, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80445016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

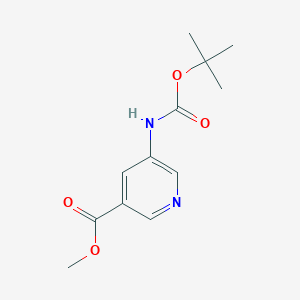

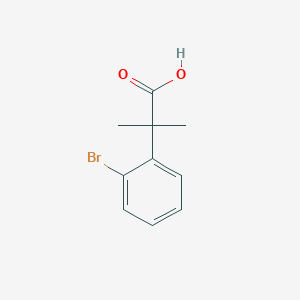
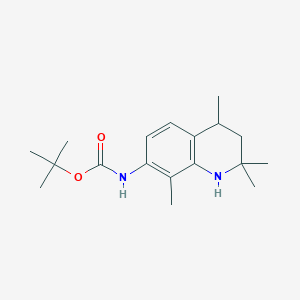
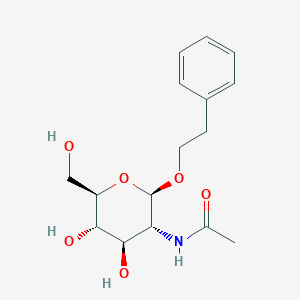




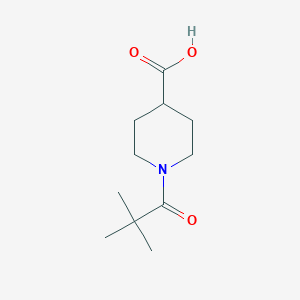

![6-Tosyl-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B175523.png)
